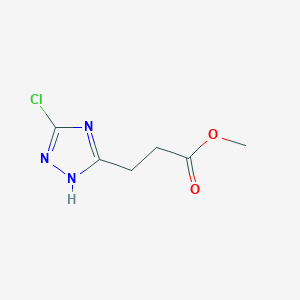
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate
Overview
Description
“Methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H8ClN3O2 . It is widely used in scientific research and exhibits intriguing properties. It finds applications in diverse fields like pharmaceuticals, agriculture, and material sciences.
Molecular Structure Analysis
The molecular structure of “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” is characterized by the presence of a 1,2,4-triazole ring, a chloro group, and a methyl ester group . The InChI code for this compound is 1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis
The molecular weight of “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” is 189.6 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Green Chemistry
1,2,4-triazoles, including “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate”, have been used in green chemistry. They are synthesized using nonconventional “green” sources for chemical reactions, including microwave, mechanical mixing, visible light, and ultrasound .
Pharmaceutical Chemistry
1,2,4-triazoles have important applications in pharmaceutical chemistry. They are used in the synthesis of various drugs due to their biological/pharmacophoric properties .
Organic Synthesis
1,2,4-triazoles are used as building blocks in organic synthesis. They are used in the synthesis of various organic compounds due to their high chemical stability .
Polymer Chemistry
1,2,4-triazoles have found applications in polymer chemistry. They are used in the synthesis of various polymers due to their strong dipole moment and hydrogen bonding ability .
Supramolecular Chemistry
1,2,4-triazoles are used in supramolecular chemistry. They are used in the synthesis of various supramolecular structures due to their aromatic character .
Bioconjugation
1,2,4-triazoles are used in bioconjugation. They are used in the synthesis of various bioconjugates due to their ability to form stable covalent bonds with biological molecules .
Chemical Biology
1,2,4-triazoles are used in chemical biology. They are used in the synthesis of various chemical biology probes due to their ability to mimic the amide bond .
Fluorescent Imaging
1,2,4-triazoles are used in fluorescent imaging. They are used in the synthesis of various fluorescent imaging probes due to their strong fluorescence properties .
Future Directions
The future directions for “methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate” and related compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. More research could also be conducted to understand their mechanisms of action and to optimize their synthesis processes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, suggesting that this compound could potentially affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been shown to induce various biological responses, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOJRKRRFXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1424929.png)

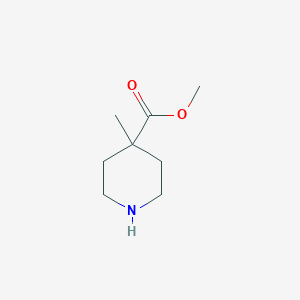



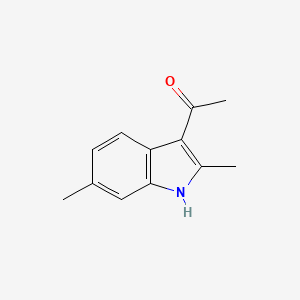
![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)
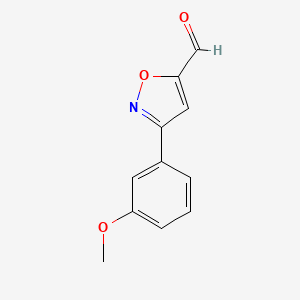
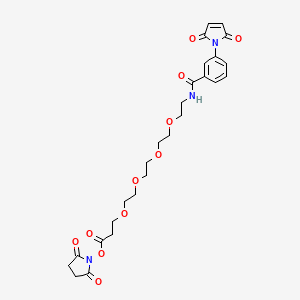

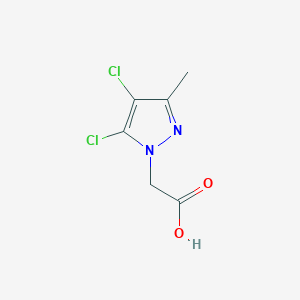
![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)